Cas no 1807401-01-9 (5-Bromo-2-(2-oxopropyl)cinnamic acid)
5-Bromo-2-(2-oxopropyl)cinnamic acid Chemical and Physical Properties
Names and Identifiers
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- 5-Bromo-2-(2-oxopropyl)cinnamic acid
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- Inchi: 1S/C12H11BrO3/c1-8(14)6-9-2-4-11(13)7-10(9)3-5-12(15)16/h2-5,7H,6H2,1H3,(H,15,16)/b5-3+
- InChI Key: FPKOGCKLCVSREO-HWKANZROSA-N
- SMILES: BrC1C=CC(=C(/C=C/C(=O)O)C=1)CC(C)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 299
- XLogP3: 2.2
- Topological Polar Surface Area: 54.4
5-Bromo-2-(2-oxopropyl)cinnamic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013013943-250mg |
5-Bromo-2-(2-oxopropyl)cinnamic acid |
1807401-01-9 | 97% | 250mg |
$504.00 | 2023-09-02 | |
| Alichem | A013013943-500mg |
5-Bromo-2-(2-oxopropyl)cinnamic acid |
1807401-01-9 | 97% | 500mg |
$863.90 | 2023-09-02 | |
| Alichem | A013013943-1g |
5-Bromo-2-(2-oxopropyl)cinnamic acid |
1807401-01-9 | 97% | 1g |
$1579.40 | 2023-09-02 |
5-Bromo-2-(2-oxopropyl)cinnamic acid Related Literature
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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4. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
Additional information on 5-Bromo-2-(2-oxopropyl)cinnamic acid
Introduction to 5-Bromo-2-(2-oxopropyl)cinnamic acid (CAS No. 1807401-01-9)
5-Bromo-2-(2-oxopropyl)cinnamic acid, identified by its Chemical Abstracts Service (CAS) number 1807401-01-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound belongs to the class of cinnamic acid derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of 5-Bromo-2-(2-oxopropyl)cinnamic acid, particularly the presence of a bromine atom and an acetoxypropyl side chain, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for medicinal chemistry investigations.
The synthesis of 5-Bromo-2-(2-oxopropyl)cinnamic acid involves a series of well-established organic reactions, including bromination and alkylation processes. These synthetic pathways are critical in ensuring the high purity and yield of the compound, which is essential for subsequent pharmacological studies. The brominated aromatic ring in the molecule enhances its interaction with biological targets, while the acetoxypropyl group provides a versatile site for further functionalization. Such structural attributes make 5-Bromo-2-(2-oxopropyl)cinnamic acid a promising candidate for developing novel drugs targeting various diseases.
In recent years, there has been a surge in research focused on exploring the pharmacological potential of cinnamic acid derivatives. Studies have demonstrated that these compounds exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Specifically, 5-Bromo-2-(2-oxopropyl)cinnamic acid has been investigated for its potential role in modulating inflammatory pathways and inhibiting the growth of cancer cells. Preclinical studies have shown that this compound can interact with key enzymes and receptors involved in these processes, suggesting its therapeutic efficacy.
One of the most compelling aspects of 5-Bromo-2-(2-oxopropyl)cinnamic acid is its ability to serve as a lead compound for drug discovery. Researchers have leveraged its structural framework to design and synthesize analogs with enhanced bioactivity and selectivity. For instance, modifications to the bromine substituent or the acetoxypropyl side chain have led to derivatives with improved pharmacokinetic profiles. These findings highlight the importance of 5-Bromo-2-(2-oxopropyl)cinnamic acid as a building block in medicinal chemistry.
The biological activity of 5-Bromo-2-(2-oxopropyl)cinnamic acid is attributed to its interaction with various molecular targets. The bromine atom, in particular, plays a crucial role in mediating these interactions by facilitating hydrogen bonding and hydrophobic interactions with proteins and nucleic acids. Additionally, the acetoxypropyl group can undergo metabolic transformations that alter its biological effects. These mechanisms underscore the complexity of 5-Bromo-2-(2-oxopropyl)cinnamic acid's pharmacological actions and open up avenues for further investigation.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and mechanisms of action of compounds like 5-Bromo-2-(2-oxopropyl)cinnamic acid with high precision. Molecular docking studies have revealed that this compound can bind to enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are central to inflammatory responses. Furthermore, computational models have suggested that modifications to the acetoxypropyl group could enhance binding affinity and reduce off-target effects. These insights are guiding experimental efforts aimed at optimizing the therapeutic potential of 5-Bromo-2-(2-oxopropyl)cinnamic acid.
The development of novel pharmaceuticals often involves rigorous testing to evaluate safety and efficacy. In vitro assays have been instrumental in assessing the potential therapeutic benefits of 5-Bromo-2-(2-oxopropyl)cinnamic acid, providing evidence for its anti-inflammatory and anticancer properties. Animal models have further corroborated these findings, demonstrating that this compound can modulate disease-related pathways without significant adverse effects. These preclinical results are paving the way for clinical trials aimed at validating its therapeutic efficacy in humans.
The future prospects for 5-Bromo-2-(2-oxopropyl)cinnamic acid are promising, with ongoing research focusing on refining its chemical structure and exploring new applications. Innovations in synthetic methodologies are expected to improve production efficiency and scalability, making it more accessible for industrial use. Additionally, interdisciplinary approaches combining organic chemistry, biochemistry, and computational biology will continue to drive advancements in understanding its pharmacological mechanisms.
In conclusion,5-Bromo-2-(2-oxopropyl)cinnamic acid (CAS No. 1807401-01-9) is a versatile compound with significant potential in pharmaceutical research. Its unique structural features enable interactions with key biological targets, making it a valuable tool for developing novel therapeutics. As research progresses,5-Bromo-2-(2-oxopropyl)cinnamic acid is poised to play a crucial role in addressing various health challenges through innovative drug discovery efforts.
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